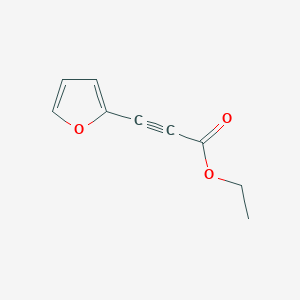
Ethyl 3-(furan-2-yl)prop-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(furan-2-yl)prop-2-ynoate is an organic compound characterized by the presence of a furan ring attached to a propynoate ester This compound is notable for its unique structure, which combines the reactivity of an alkyne with the aromatic stability of a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(furan-2-yl)prop-2-ynoate typically involves the reaction of furan derivatives with acetylenic esters. One common method includes the use of sulfur ylides and alkyl acetylenic carboxylates. The reaction proceeds through a series of steps including Michael addition, intramolecular nucleophilic addition, ring opening, and elimination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process often requires stringent control of temperature, pressure, and reactant concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(furan-2-yl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as bromine or nitric acid are used under controlled conditions.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Ethyl 3-(furan-2-yl)prop-2-ene or Ethyl 3-(furan-2-yl)propane.
Substitution: Brominated or nitrated furan derivatives.
Scientific Research Applications
Ethyl 3-(furan-2-yl)prop-2-ynoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of heterocyclic compounds.
Industry: Utilized in the production of flavors, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(furan-2-yl)prop-2-ynoate involves its reactivity towards nucleophiles and electrophiles. The alkyne group can undergo addition reactions, while the furan ring can participate in aromatic substitution. These reactions are facilitated by the electron-rich nature of the furan ring and the electron-deficient nature of the alkyne group. Molecular targets and pathways include interactions with enzymes and receptors that recognize the furan moiety.
Comparison with Similar Compounds
Ethyl 3-(furan-2-yl)propionate: Similar structure but lacks the alkyne group, leading to different reactivity.
Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate: Contains a cyano group, which alters its chemical properties and applications.
Uniqueness: Ethyl 3-(furan-2-yl)prop-2-ynoate is unique due to the presence of both an alkyne and a furan ring, providing a versatile platform for various chemical transformations. Its dual reactivity makes it a valuable compound in synthetic organic chemistry.
Biological Activity
Ethyl 3-(furan-2-yl)prop-2-ynoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is largely attributed to its reactivity towards nucleophiles and electrophiles. The alkyne group can undergo addition reactions, while the furan ring participates in aromatic substitution reactions. These interactions are facilitated by the electron-rich nature of the furan moiety, allowing it to engage with various biological targets, including enzymes and receptors.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
The minimum inhibitory concentrations (MICs) for these bacteria have been reported in the range of 15.625–62.5 μM , demonstrating potent bactericidal action.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | MIC (μM) | Reference |
|---|---|---|
| Escherichia coli | 15.625–62.5 | |
| Staphylococcus aureus | 15.625–62.5 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Various studies have explored its effects on cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Case Study: Anticancer Effects
A study conducted on human cancer cell lines demonstrated that this compound exhibited cytotoxic effects, with IC50 values indicating effective concentrations for therapeutic applications. The mechanism appears to involve disruption of cellular signaling pathways related to growth and survival .
Comparative Analysis with Similar Compounds
This compound's unique structure allows it to be compared with similar compounds, such as:
- Ethyl 3-(furan-3-yl)propanoate : Lacks the alkyne group, resulting in different reactivity profiles.
- Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate : Contains a cyano group which alters its chemical properties and biological activity.
These comparisons highlight the significance of the alkyne functional group in enhancing both antimicrobial and anticancer activities.
Properties
Molecular Formula |
C9H8O3 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
ethyl 3-(furan-2-yl)prop-2-ynoate |
InChI |
InChI=1S/C9H8O3/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-4,7H,2H2,1H3 |
InChI Key |
GROILLJHMYKJJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















